N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 898419-69-7
VCID: VC7337099
InChI: InChI=1S/C18H24N2O3S/c21-17-8-7-13-11-16(12-14-9-10-20(17)18(13)14)24(22,23)19-15-5-3-1-2-4-6-15/h11-12,15,19H,1-10H2
SMILES: C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Molecular Formula: C18H24N2O3S
Molecular Weight: 348.46

N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

CAS No.: 898419-69-7

Cat. No.: VC7337099

Molecular Formula: C18H24N2O3S

Molecular Weight: 348.46

* For research use only. Not for human or veterinary use.

N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide - 898419-69-7

Specification

CAS No. 898419-69-7
Molecular Formula C18H24N2O3S
Molecular Weight 348.46
IUPAC Name N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Standard InChI InChI=1S/C18H24N2O3S/c21-17-8-7-13-11-16(12-14-9-10-20(17)18(13)14)24(22,23)19-15-5-3-1-2-4-6-15/h11-12,15,19H,1-10H2
Standard InChI Key XAXLLJXYCKWVEZ-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3

Introduction

N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique tricyclic structure. It belongs to the class of azatricyclo compounds, which are characterized by the presence of a nitrogen atom within a tricyclic framework. This compound is of interest in medicinal chemistry due to its potential biological activity and therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the tricyclic core and the attachment of the cycloheptyl and sulfonamide groups. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Common reagents used in the synthesis and modification of similar compounds include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Biological Activity and Potential Applications

While specific data on N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is limited, compounds with similar structures are often investigated for their potential therapeutic applications. These may include interactions with enzymes or receptors, which could lead to various biological effects.

Further studies are needed to elucidate the specific biological targets and pathways involved in the action of this compound.

Data Table for Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamideC22H23N3O3377.444898454-74-5
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}cyclohexanecarboxamideC18H22N2O2298.3795906177-69-3
N-cycloheptyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamideC19H22N2O3326.4Not specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator